molecular formula C11H10FNO3 B1447556 3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326815-03-5

3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B1447556
CAS No.: 1326815-03-5
M. Wt: 223.2 g/mol
InChI Key: XDSRHUOAYUUCJT-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carboxylic acid group attached to the oxazole ring. The fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-fluorobenzaldehyde with a suitable nitrile and an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture to promote cyclization and subsequent formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
  • 3-(3-Chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
  • 3-(3-Bromophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Uniqueness

The presence of the fluorine atom in 3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-11(10(14)15)6-9(13-16-11)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSRHUOAYUUCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
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3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 5
3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 6
3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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